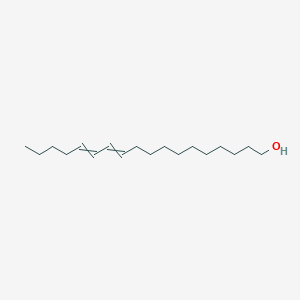![molecular formula C23H24N2O2 B14336864 N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea CAS No. 105743-82-6](/img/structure/B14336864.png)
N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to a phenyl group, a phenoxyphenyl group, and a propan-2-yl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea typically involves the reaction of N-methyl-N-phenylurea with 2-(3-phenoxyphenyl)propan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, where they undergo the nucleophilic substitution reaction under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dichloromethane or toluene.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the original structure.
Substitution: Substituted products where the phenoxy group is replaced by other nucleophiles.
科学研究应用
N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products with specific properties.
作用机制
The mechanism of action of N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea can be compared with other similar compounds, such as:
N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylcarbamate: Similar structure but with a carbamate functional group instead of a urea group.
N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylthiourea: Similar structure but with a thiourea functional group instead of a urea group.
N-Methyl-N’-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylguanidine: Similar structure but with a guanidine functional group instead of a urea group.
These compounds share structural similarities but differ in their functional groups, which can lead to differences in their chemical reactivity and biological activities.
属性
CAS 编号 |
105743-82-6 |
|---|---|
分子式 |
C23H24N2O2 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
1-methyl-3-[2-(3-phenoxyphenyl)propan-2-yl]-1-phenylurea |
InChI |
InChI=1S/C23H24N2O2/c1-23(2,24-22(26)25(3)19-12-6-4-7-13-19)18-11-10-16-21(17-18)27-20-14-8-5-9-15-20/h4-17H,1-3H3,(H,24,26) |
InChI 键 |
KUXQPLCNMCFSPC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=CC=C1)OC2=CC=CC=C2)NC(=O)N(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)

![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)






![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)
